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Introduction

Multidrug resistance (MDR) is a significant impediment to the success of cancer chemotherapy.

It is characterized by the ability of cancer cells to develop resistance to a broad spectrum of

structurally and functionally diverse anticancer drugs. A primary mechanism underlying MDR is

the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-

gp/MDR1), which function as drug efflux pumps, reducing the intracellular concentration of

chemotherapeutic agents to sublethal levels. Chelidonine, a major isoquinoline alkaloid

extracted from Chelidonium majus, has emerged as a promising natural compound with the

potential to overcome MDR in various cancer types.[1][2]

Mechanism of Action

Chelidonine circumvents multidrug resistance through a multi-faceted approach, targeting key

cellular pathways and proteins involved in drug resistance and cell survival.

Inhibition of ABC Transporters: Chelidonine has been shown to directly inhibit the function

of P-glycoprotein (P-gp/MDR1), Multidrug Resistance-associated Protein 1 (MRP1), and

Breast Cancer Resistance Protein (BCRP).[1][3] By inhibiting these efflux pumps,

chelidonine increases the intracellular accumulation and enhances the cytotoxicity of

conventional chemotherapeutic drugs.[1][4] This effect has been observed in various cancer

cell lines, including those resistant to doxorubicin and paclitaxel.[1][5]
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Modulation of Drug-Metabolizing Enzymes: Chelidonine can downregulate the expression

and activity of enzymes involved in the metabolism and detoxification of xenobiotics, such as

cytochrome P450 3A4 (CYP3A4) and glutathione S-transferase (GST).[1] This inhibition

further contributes to increased intracellular drug concentrations.

Induction of Apoptosis: Chelidonine induces programmed cell death (apoptosis) in MDR

cancer cells.[1] This is achieved through the activation of caspase cascades, including

caspase-3 and caspase-8, and by altering the expression of apoptosis-related genes.[1][4]

Interference with Major Signaling Pathways: Chelidonine has been demonstrated to

modulate critical signaling pathways that are often dysregulated in cancer and contribute to

drug resistance:

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and

resistance to apoptosis. Chelidonine can inhibit the phosphorylation of key components

of this pathway, such as PI3K and Akt, thereby promoting apoptosis and sensitizing cancer

cells to chemotherapy.[6]

NF-κB Pathway: The transcription factor NF-κB plays a significant role in inflammation, cell

survival, and the expression of MDR-related genes. Chelidonine can suppress the

activation of the NF-κB pathway by inhibiting the phosphorylation and degradation of its

inhibitor, IκBα, and preventing the nuclear translocation of NF-κB.[7][8]

Data Presentation
Table 1: Cytotoxicity of Chelidonine in Cancer Cell Lines

Interdisciplinary & Novel Applications

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b1668607?utm_src=pdf-body
https://www.abcam.com/en-us/technical-resources/protocols/flow-cytometry-with-propidium-iodide-staining
https://www.benchchem.com/product/b1668607?utm_src=pdf-body
https://www.abcam.com/en-us/technical-resources/protocols/flow-cytometry-with-propidium-iodide-staining
https://www.abcam.com/en-us/technical-resources/protocols/flow-cytometry-with-propidium-iodide-staining
https://www.researchgate.net/publication/233913967_Modulation_of_multidrug_resistance_in_cancer_cells_by_chelidonine_and_Chelidonium_majus_alkaloids
https://www.benchchem.com/product/b1668607?utm_src=pdf-body
https://www.benchchem.com/product/b1668607?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://www.benchchem.com/product/b1668607?utm_src=pdf-body
https://sites.medschool.ucsd.edu/research/moores/shared-resources/flow-cytometry/protocols/Pages/cell-cycle-with-pi.aspx
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://www.benchchem.com/product/b1668607?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Cancer Type
IC50 of Chelidonine
(µM)

Reference

Caco-2 Colon Carcinoma

Not explicitly stated,

but treatment with 50

µM showed significant

effects.

[1]

CEM/ADR5000 Leukemia

Not explicitly stated,

but treatment with 50

µM showed significant

effects.

[1]

FaDu

Head and Neck

Squamous Cell

Carcinoma

~1 [5]

HLaC78

Head and Neck

Squamous Cell

Carcinoma

>10 [5]

Paclitaxel-resistant

HNSCC

Head and Neck

Squamous Cell

Carcinoma

Higher resistance than

sensitive counterparts
[5]

Melanoma A375 Melanoma

IC50 for Chelidonium

majus root extract was

12.65 µg/mL

[3]

Melanoma G361 Melanoma Not explicitly stated [3]

Melanoma SK-MEL-3 Melanoma

IC50 for Chelidonium

majus herb extract

was 1.93 µg/mL

[3]

Table 2: Reversal of Doxorubicin Resistance by Chelidonine
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Cell Line Cancer Type Treatment
Effect on
Doxorubicin
Resistance

Reference

Caco-2 Colon Carcinoma
Chelidonine (50

µM)

Reversed

doxorubicin

resistance

[1]

CEM/ADR5000 Leukemia
Chelidonine (50

µM)

Reversed

doxorubicin

resistance

[1]

MCF-7/ADR Breast Cancer Chelidonine

Overcomes P-

gp-mediated

adriamycin

(doxorubicin)

resistance

[9]

Table 3: Effect of Chelidonine on mRNA Levels of MDR-Related Genes in Caco-2 Cells

Gene Function
Effect of
Chelidonine (50
µM)

Reference

P-gp/MDR1 Drug Efflux Pump Significant Decrease [1]

MRP1 Drug Efflux Pump Significant Decrease [1]

BCRP Drug Efflux Pump Significant Decrease [1]

CYP3A4 Drug Metabolism Significant Decrease [1]

GST Drug Metabolism Significant Decrease [1]

hPXR

Nuclear Receptor

regulating drug

metabolism genes

Significant Decrease [1]

Caspase-3 Apoptosis Executioner Significant Increase [1]

Caspase-8 Apoptosis Initiator Significant Increase [1]
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Caption: Experimental workflow for evaluating the MDR reversal potential of Chelidonine.
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Caption: Signaling pathways affected by Chelidonine in overcoming MDR.
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1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of chelidonine on the viability of multidrug-resistant

and parental (sensitive) cancer cells.

Materials:

MDR and parental cancer cell lines

Complete cell culture medium

96-well microtiter plates

Chelidonine stock solution (in DMSO)

Chemotherapeutic drug (e.g., doxorubicin, paclitaxel)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Phosphate-buffered saline (PBS)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete

medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

Prepare serial dilutions of chelidonine and/or the chemotherapeutic drug in culture

medium.

Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells

with untreated cells as a control and wells with medium only as a blank.

Incubate the plate for 48-72 hours at 37°C.
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Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from

light.

Carefully remove the medium containing MTT and add 150 µL of the solubilization solution

to each well to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the cell viability as a percentage of the untreated control and determine the IC50

values (the concentration of drug that inhibits cell growth by 50%).

2. P-glycoprotein (P-gp) Functional Assay (Rhodamine 123 Accumulation)

This assay measures the activity of the P-gp efflux pump by quantifying the intracellular

accumulation of the fluorescent substrate Rhodamine 123.

Materials:

MDR and parental cancer cell lines

Complete cell culture medium

24-well plates

Chelidonine

Verapamil (positive control for P-gp inhibition)

Rhodamine 123 solution (10 µM in serum-free medium)

Ice-cold PBS

Cell lysis buffer (e.g., 1% Triton X-100 in PBS)

Fluorometer or fluorescence microscope

Procedure:

Seed cells in a 24-well plate and grow to ~80% confluency.
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Pre-incubate the cells with various concentrations of chelidonine or verapamil in serum-

free medium for 1-2 hours at 37°C.

Add Rhodamine 123 to a final concentration of 10 µM and incubate for another 60-90

minutes at 37°C.

Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.

Lyse the cells with cell lysis buffer.

Measure the fluorescence intensity of the cell lysates using a fluorometer (excitation ~485

nm, emission ~525 nm).

Alternatively, visualize the intracellular fluorescence using a fluorescence microscope.

An increase in intracellular Rhodamine 123 fluorescence in the presence of chelidonine
indicates inhibition of P-gp activity.

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Materials:

Treated and untreated cancer cells

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide

(PI), and Binding Buffer)

PBS

Flow cytometer

Procedure:

Harvest cells (including floating cells in the medium) after treatment with chelidonine.
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Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within 1 hour.

Viable cells: Annexin V-negative, PI-negative

Early apoptotic cells: Annexin V-positive, PI-negative

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

4. Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of

proteins in the PI3K/Akt and NF-κB pathways.

Materials:

Treated and untreated cell lysates

Protein assay kit (e.g., BCA)

SDS-PAGE gels

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-IκBα, anti-IκBα,

anti-NF-κB p65, anti-β-actin)
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HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Lyse cells and determine protein concentration.

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

Separate proteins by SDS-PAGE and transfer them to a membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again and detect the protein bands using a chemiluminescent

substrate and an imaging system.

Quantify band intensities and normalize to a loading control (e.g., β-actin).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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